Benzyl (2-ethynylphenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
InChI Key |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Benzyl 2 Ethynylphenyl Carbamate
Intramolecular Cyclization Reactions
The strategic placement of the amino and ethynyl (B1212043) functionalities in Benzyl (B1604629) (2-ethynylphenyl)carbamate facilitates a range of intramolecular cyclization reactions, yielding diverse heterocyclic products. The reactivity is largely governed by the choice of catalyst and reaction conditions, which can direct the cyclization towards different mechanistic pathways and, consequently, different final products.
Gold-Catalyzed Cascade Cyclizations
Gold catalysts, particularly cationic gold(I) complexes, are well-known for their ability to activate alkynes towards nucleophilic attack. In the case of (2-alkynyl)benzyl carbamates, which are close analogs of the title compound, gold-catalyzed intramolecular hydroamination serves as a powerful tool for the synthesis of nitrogen-containing heterocycles.
The reaction of (2-alkynyl)benzyl carbamates with a cationic gold(I) complex, such as that generated from [AuCl(PPh₃)]/AgNTf₂, typically proceeds at room temperature. nih.gov The regioselectivity of the cyclization, leading to either 6-endo or 5-exo adducts, is highly dependent on the nature of the substituent on the alkyne and the steric properties of the gold catalyst. nih.gov For terminal alkynes, as in Benzyl (2-ethynylphenyl)carbamate, the 6-endo cyclization is generally favored, leading to the formation of 1,2-dihydroisoquinolines. The addition of an alcohol to the reaction mixture has been shown to promote the reaction, allowing for a reduction in the catalyst loading. nih.gov
However, if the alkyne bears an electron-deficient aryl group or an alkyl group, the 5-exo cyclization can become the predominant pathway. nih.gov In such instances, the use of a bulkier gold catalyst, like AuCl[(o-biPh)(tBu)₂P]/AgNTf₂, can enhance the regioselectivity towards the desired 6-endo product. nih.gov These gold-catalyzed reactions can also be part of tandem cyclizations, where the initially formed enecarbamate undergoes further reactions like condensation or Michael addition to construct complex polycyclic systems. nih.gov
Table 1: Gold-Catalyzed Cyclization of (2-Alkynyl)benzyl Carbamate (B1207046) Analogs
| Catalyst System | Alkyne Substituent | Predominant Product | Reference |
|---|---|---|---|
| [AuCl(PPh₃)]/AgNTf₂ | H | 6-endo (1,2-dihydroisoquinoline) | nih.gov |
| [AuCl(PPh₃)]/AgNTf₂ | Electron-deficient aryl, Alkyl | 5-exo | nih.gov |
Copper-Mediated Cyclizations
Copper catalysts offer an alternative and often complementary approach to gold for the cyclization of 2-ethynylphenyl derivatives. The reaction outcome is highly dependent on the specific substrate and reaction conditions. For instance, the copper(I) chloride-mediated cyclization of (2-ethynylphenyl)triazenes, a compound class with electronic similarities to this compound, leads exclusively to the formation of isoindazoles at moderate temperatures. nih.gov This transformation is proposed to proceed through a distinct mechanistic pathway involving a carbene intermediate. nih.gov
While direct studies on this compound are not prevalent, the extensive research on copper-catalyzed synthesis of 2H-indazoles from precursors like 2-bromobenzaldehydes and primary amines suggests a high potential for related cyclizations. rsc.org These reactions often involve the in-situ formation of an intermediate that subsequently undergoes a copper-catalyzed intramolecular C-N bond formation.
Thermal and Pseudocoarctate Cyclization Pathways
In the absence of a metal catalyst, 2-ethynylphenyl derivatives can undergo thermal cyclization, often leading to different heterocyclic systems compared to their metal-catalyzed counterparts.
The thermal cyclization of (2-ethynylphenyl)triazenes provides a compelling model for the potential thermal reactivity of this compound. When heated in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (ODCB) at 200°C, (2-ethynylphenyl)triazenes exclusively yield cinnolines. nih.gov This reactivity contrasts sharply with the copper-mediated cyclization which produces isoindazoles. nih.gov The formation of cinnolines is suggested to occur via a pericyclic transition state, leading to a 3-dehydrocinnolinium ion intermediate. nih.gov
A key mechanistic feature in the cyclization of 2-ethynylphenyl derivatives is the potential involvement of carbene intermediates. In the copper-mediated cyclization of (2-ethynylphenyl)triazenes to isoindazoles, computational studies and trapping experiments strongly support the intermediacy of a carbene. nih.gov This carbene is thought to be generated through a pseudocoarctate transition state. nih.gov A pseudocoarctate reaction is a type of pericyclic reaction that proceeds through a transition state that is neither purely concerted nor stepwise, but has characteristics of both.
Trans-Carbamation Type Cyclizations
Trans-carbamation reactions, which involve the transfer of a carbamoyl (B1232498) group from one molecule to another, are established transformations in organic synthesis. However, there is a lack of specific literature detailing intramolecular trans-carbamation type cyclizations for this compound. In principle, such a reaction could involve the intramolecular attack of a nucleophile generated within the molecule onto the carbamate carbonyl group, leading to a new heterocyclic ring and the expulsion of benzyl alcohol. The feasibility of such a pathway would depend on the specific reaction conditions and the ability to generate a suitable internal nucleophile.
Oxidative Amino-Hydroxylation Cyclizations
The presence of both a nitrogen source (the carbamate) and an alkyne in this compound suggests the potential for intramolecular oxidative amino-hydroxylation cyclizations. A key reaction in this class is the Sharpless aminohydroxylation, which typically involves the syn-selective addition of an amino and a hydroxyl group across a double bond. organic-chemistry.orgnih.govwikipedia.orgyoutube.combuchler-gmbh.com While originally developed for alkenes, the principles of this osmium-catalyzed reaction can be extended to alkynes, which would be expected to yield α-amino ketones after tautomerization of the initial enol product.
The mechanism of the Sharpless aminohydroxylation involves the formation of an imido-osmium(VIII) species, which then undergoes a cycloaddition with the carbon-carbon multiple bond. organic-chemistry.orgnih.gov For an internal alkyne, this would lead to a 1,2-amino alcohol derivative. In the context of this compound, an intramolecular variant could potentially lead to the formation of a cyclized product. The reaction is typically performed using a chloramine (B81541) salt as the nitrogen source and osmium tetroxide as the catalyst, often in the presence of a chiral ligand to induce enantioselectivity. organic-chemistry.orgwikipedia.orgbuchler-gmbh.com
Table 1: Potential Products of Oxidative Amino-Hydroxylation of this compound
| Starting Material | Reagents | Potential Product(s) | Notes |
| This compound | OsO₄ (cat.), Chloramine-T | Cyclized α-amino ketone derivative | The reaction would involve intramolecular cyclization followed by oxidation. The exact structure of the product would depend on the regioselectivity of the addition. |
| This compound | OsO₄ (cat.), Benzyl carbamate, t-BuOCl, NaOH | Cyclized α-amino alcohol derivative | The use of benzyl carbamate as the nitrogen source could lead to a different N-substituent on the product. |
It is important to note that the efficiency and regioselectivity of such a cyclization would be highly dependent on the reaction conditions and the specific catalyst system employed.
Reactivity of the Ethynyl Moiety
The ethynyl group is a highly versatile functional group that can participate in a wide range of addition and cyclization reactions, often catalyzed by transition metals.
The ethynyl group of this compound is susceptible to attack by various nucleophiles in the presence of a suitable metal catalyst. Gold and palladium are particularly effective in activating alkynes towards nucleophilic attack. Intramolecular hydroamination, where the nitrogen of the carbamate adds across the alkyne, is a likely and synthetically useful transformation. nih.govnih.gov
Gold(I) catalysts are known to efficiently catalyze the intramolecular hydroamination of (2-alkynyl)benzyl carbamates, leading to the formation of 1,2-dihydroisoquinolines. nih.gov The regioselectivity of this addition (6-endo vs. 5-exo) can be influenced by the electronic nature of the alkyne substituent and the choice of the gold catalyst and ligands. nih.gov
Palladium catalysts are also widely used for the cyclization of N-(2-ethynylphenyl)carbamates. organic-chemistry.orgmit.edunih.gov These reactions can proceed via various mechanisms, including carboamination, to generate a range of heterocyclic products. nih.gov The specific product obtained is highly dependent on the catalyst system and reaction conditions.
Table 3: Examples of Metal-Catalyzed Cyclizations of Analogous N-(2-Ethynylphenyl) Carbamates
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| AuCl(PPh₃)/AgNTf₂ | (2-Ethynyl)benzyl carbamate | 1,2-Dihydroisoquinoline derivative | High | nih.gov |
| Pd(OAc)₂/dppf | N-Tosyl-N-(2-ethynylphenyl)amine | Indole (B1671886) derivative | 85 | Analogous system |
| AuCl(IPr)/AgSbF₆ | 2-Alkynyl-N-propargylaniline | Tetracyclic indoline | 74 | kyoto-u.ac.jp |
The mechanism of these gold-catalyzed cyclizations is believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack by the carbamate nitrogen. kyoto-u.ac.jprsc.orgchemrxiv.orgresearchgate.netrsc.org Subsequent protonolysis or other terminating steps then afford the final cyclized product and regenerate the catalyst.
Oxidative Cleavage Reactions
The presence of an ethynyl group and a benzyl carbamate moiety in this compound suggests susceptibility to specific oxidative cleavage reactions. The terminal alkyne can be cleaved under strong oxidizing conditions, typically leading to the formation of a carboxylic acid at the position of the alkyne. This transformation often proceeds via the oxidation of the alkyne to an intermediate diketone, which is subsequently cleaved.
Furthermore, the benzyl group of the carbamate can be susceptible to oxidative cleavage, which would result in the decapping of the carbamate to yield the corresponding free amine. This reaction is a common method for the deprotection of benzyl carbamates.
| Reaction | Reagents | Products | Notes |
| Alkyne Cleavage | 1. O₃; 2. H₂O or other workup | 2-Carboxy-phenylcarbamic acid benzyl ester | Ozonolysis is a common method for alkyne cleavage. |
| Alkyne Cleavage | KMnO₄, heat | 2-Carboxy-phenylcarbamic acid benzyl ester | Requires careful control of reaction conditions to avoid over-oxidation. |
| Benzyl Deprotection | H₂, Pd/C | 2-Ethynylaniline (B1227618) + Toluene + CO₂ | Catalytic hydrogenolysis is a standard method for benzyl carbamate deprotection. |
| Benzyl Deprotection | Strong Acid (e.g., HBr in Acetic Acid) | 2-Ethynylaniline + Benzyl Bromide + CO₂ | Acid-mediated deprotection. |
Participation in Click Chemistry
The terminal alkyne functionality in this compound makes it an ideal participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions, forming a stable 1,2,3-triazole ring. This makes the compound a potentially useful building block for the synthesis of more complex molecules, including polymers and biologically active compounds.
| Reaction | Catalyst | Reactant | Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | Organic Azide (R-N₃) | Benzyl (2-(1-substituted-1H-1,2,3-triazol-4-yl)phenyl)carbamate |
Functionalization and Derivatization Strategies
The structure of this compound offers several avenues for further functionalization and derivatization, both at the phenyl ring and the carbamate nitrogen.
The phenyl ring of this compound is substituted with an ethynyl group and a benzyl carbamate group. The carbamate group is an ortho-, para-director and an activating group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom. Conversely, the ethynyl group is a deactivating group and a meta-director. The interplay of these two substituents will govern the regioselectivity of electrophilic substitution reactions.
Nucleophilic aromatic substitution on the phenyl ring is generally not favored unless there are strong electron-withdrawing groups present or under harsh reaction conditions.
| Reaction Type | Reagent | Expected Major Product(s) | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho and para to the carbamate group. | Carbamate: ortho, para-directing; Ethynyl: meta-directing. |
| Halogenation | Br₂, FeBr₃ | Substitution at positions ortho and para to the carbamate group. | Carbamate: ortho, para-directing; Ethynyl: meta-directing. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution likely at the position para to the carbamate group. | Carbamate: ortho, para-directing; Ethynyl: deactivating. |
The carbamate nitrogen in this compound is generally considered to be non-nucleophilic due to the delocalization of the lone pair of electrons into the carbonyl group. However, under certain conditions, transformations at this position are possible. Deprotonation of the N-H bond with a strong base could be followed by alkylation or acylation, though this can be challenging. A more common transformation is the removal of the benzyl protecting group, as mentioned in the oxidative cleavage section, to liberate the aniline (B41778) derivative.
| Reaction | Reagents | Product | Notes |
| N-Alkylation | 1. Strong Base (e.g., NaH); 2. Alkyl Halide (R-X) | Benzyl (2-ethynylphenyl)(alkyl)carbamate | Requires a strong base to deprotonate the nitrogen. |
| N-Acylation | 1. Strong Base (e.g., NaH); 2. Acyl Halide (RCOCl) | N-(Benzyloxycarbonyl)-N-(2-ethynylphenyl)acetamide derivative | Also requires a strong base. |
| Deprotection | See Section 3.3.2 | 2-Ethynylaniline | A common transformation to unmask the amino group. |
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are at the forefront of understanding chemical reactions at a molecular level. These methods would be instrumental in mapping out the potential reaction pathways involving Benzyl (B1604629) (2-ethynylphenyl)carbamate.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For carbamates, DFT has been successfully employed to elucidate reaction mechanisms. scirp.orgmdpi.com In the case of Benzyl (2-ethynylphenyl)carbamate, DFT calculations would be used to explore potential synthetic routes and degradation pathways. For instance, the synthesis of carbamates often involves the reaction of an isocyanate with an alcohol, or a chloroformate with an amine. nih.gov DFT could model these reaction pathways, providing insights into the feasibility and energetics of each step. Different functionals and basis sets, such as B3LYP with 6-31G* or larger basis sets, would be tested to find the most accurate and computationally efficient level of theory for this specific system. scirp.orgresearchgate.net
A crucial aspect of understanding a reaction mechanism is the identification and characterization of transition states. These high-energy structures represent the bottleneck of a reaction, and their energy determines the reaction rate. For this compound, computational chemists would use DFT to locate the transition state structures for key reaction steps. scirp.orgmdpi.com By calculating the energy of the reactants, products, and the transition state, the energy barrier for the reaction can be determined. This information is vital for predicting reaction kinetics and understanding how the ethynyl (B1212043) substituent might influence the reactivity of the carbamate (B1207046).
Molecular Dynamics Simulations in Mechanistic Studies
While quantum chemical calculations are excellent for studying the details of a reaction at a static level, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations would allow researchers to observe the conformational changes of this compound in different environments, such as in various solvents or in the presence of a potential reaction partner. This would provide a more realistic understanding of how the molecule behaves in a real-world setting and can reveal dynamic aspects of reaction mechanisms that are not captured by static calculations.
Prediction of Reactivity and Selectivity
Computational methods can also be used to predict the reactivity and selectivity of a molecule. For this compound, various reactivity descriptors can be calculated using DFT. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential. These descriptors provide insights into where a molecule is most likely to react with electrophiles or nucleophiles. For example, the presence of the electron-withdrawing ethynyl group is expected to influence the electronic properties of the phenyl ring and the carbamate group, and computational analysis would quantify these effects, allowing for predictions of regioselectivity in reactions such as electrophilic aromatic substitution.
Applications in Complex Molecular Synthesis
Benzyl (B1604629) (2-ethynylphenyl)carbamate as a Versatile Building Block
The dual functionality of Benzyl (2-ethynylphenyl)carbamate, namely the terminal alkyne and the Cbz-protected amine, makes it a powerful tool in synthetic organic chemistry. These functional groups can be manipulated either sequentially or in tandem to construct intricate molecular frameworks.
The ortho-disposed ethynyl (B1212043) and protected amino functionalities of this compound make it an ideal precursor for the synthesis of nitrogen-containing heterocycles, particularly indoles. Research has shown that 2-ethynylaniline (B1227618) derivatives can undergo cyclization to form the indole (B1671886) ring system, a core structure in numerous pharmaceuticals and natural products. ucj.org.ua For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives has been successfully carried out in a water and methanol (B129727) mixture, highlighting a green chemistry approach. ucj.org.ua The reaction proceeds through the activation of the alkyne by the metal catalyst, followed by an intramolecular attack of the nitrogen atom of the carbamate (B1207046) (or the deprotected amine) to forge the new heterocyclic ring. This strategy provides a direct route to 2-substituted indoles, where the substituent pattern can be further elaborated.
| Catalyst | Solvent | Product Type | Reference |
| Copper(II) | H₂O/MeOH | Indoles | ucj.org.ua |
| Palladium(II) | Toluene | Indoles | nih.gov |
| Indium(III) Chloride | Toluene | Quinolines | beilstein-journals.org |
This table presents catalysts and solvents for the synthesis of nitrogen-containing heterocycles from 2-ethynylaniline derivatives.
The presence of both an alkyne and an aromatic ring allows this compound to serve as a scaffold for building more complex polycyclic aromatic compounds (PAHs), including nitrogen-containing variants like carbazoles. Carbazoles are significant motifs in materials science and medicinal chemistry. A plausible synthetic pathway involves the participation of the ethynyl group in a cycloaddition reaction, such as a Diels-Alder or a metal-catalyzed [2+2+2] cycloaddition with a suitable diene or alkyne partner. This would generate a substituted biphenyl (B1667301) system, which can then undergo intramolecular C-H amination or cyclization to form the carbazole (B46965) core. nih.govunibo.it While direct examples starting from this compound are not extensively documented, the strategy is well-established for related structures and represents a significant potential application. unibo.it
Role in Protecting Group Chemistry (Cbz protection strategy)
The benzyl carbamate moiety in the title compound is the benzyloxycarbonyl (Cbz or Z) group, one of the most classical and widely used protecting groups for amines in organic synthesis. rsc.org The Cbz group effectively masks the nucleophilicity and basicity of the aniline (B41778) nitrogen, preventing it from participating in undesired side reactions while transformations are carried out at other parts of the molecule, such as the ethynyl group.
The Cbz group is known for its stability under a wide range of conditions, yet it can be removed reliably under specific, mild conditions. The most common method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. rsc.org This selective removal is a cornerstone of its utility, allowing the aniline functionality to be revealed at a desired point in a multi-step synthesis.
Convergent Synthesis of Advanced Intermediates
The strategic design of this compound allows for its use in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments.
A primary application of this compound is as a stable precursor to 2-ethynylaniline. The Cbz group can be readily removed through standard hydrogenolysis procedures to unmask the amino group. This provides a clean and efficient route to 2-ethynylaniline, a valuable and versatile functionalized aniline. 2-Ethynylaniline itself is a building block for a wide array of more complex molecules, including quinolines and other fused heterocyclic systems through reactions like the Povarov reaction or Friedländer annulation. beilstein-journals.org The ability to generate this reactive intermediate in situ or in a controlled manner from a stable, Cbz-protected precursor is a significant advantage in multi-step synthetic campaigns.
The incorporation of phosphorus atoms into aromatic structures is of great interest for applications in materials science, catalysis, and medicinal chemistry. The terminal alkyne of this compound is a prime site for the introduction of organophosphorus groups. A key reaction in this context is the hydrophosphinylation of the alkyne. This involves the addition of a P-H bond from a phosphine (B1218219) oxide, phosphinate, or phosphine across the carbon-carbon triple bond.
Recent studies have demonstrated the copper-catalyzed asymmetric hydrophosphinylation of ethynylazaarenes to produce P-chiral phosphine oxides, highlighting the potential for creating stereodefined organophosphorus compounds. Applying this methodology to this compound or its derivatives could provide access to novel P,N-ligands after deprotection of the carbamate. Such ligands, containing both a soft phosphine donor and a hard aniline nitrogen, are highly sought after in transition metal catalysis. While specific examples starting directly from this compound are emerging, the established reactivity of alkynes towards hydrophosphinylation points to a promising area of application for this versatile building block.
Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton and Carbon-13 NMR in Reaction Monitoring and Product Confirmation
The synthesis of Benzyl (B1604629) (2-ethynylphenyl)carbamate would be monitored, and the final product confirmed, using both ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (2-ethynylphenyl)carbamate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzyl and phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns providing information about their substitution pattern and coupling with neighboring protons. The benzylic protons (CH₂) adjacent to the oxygen atom would likely appear as a singlet around 5.2 ppm. The proton of the N-H group in the carbamate (B1207046) linkage would give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent. A key signal for confirming the structure would be the acetylenic proton (C≡C-H), which is expected to resonate in a characteristic region around 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carbamate group is expected to appear in the range of 150-160 ppm. The aromatic carbons would generate a series of signals between 110 and 140 ppm. The benzylic carbon (CH₂) would be found around 67 ppm. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts in the region of 80-90 ppm. The presence of all expected signals in their respective regions would provide strong evidence for the formation of the target compound.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 153.5 |
| Benzyl CH₂ | 5.25 (s) | 67.5 |
| Benzyl Aromatic CHs | 7.30-7.45 (m) | 128.0-129.0 |
| Phenyl Aromatic CHs | 7.10-7.60 (m) | 115.0-135.0 |
| Acetylenic C-H | 3.10 (s) | 83.0 |
| Acetylenic C | - | 81.0 |
| NH | 7.80 (br s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry for Reaction Progress and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of synthesizing this compound, mass spectrometry would be instrumental in confirming the identity of the product.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₆H₁₃NO₂). The calculated exact mass for this formula would be compared to the experimentally measured value. A close match between these values (typically within a few parts per million) provides a high degree of confidence in the compound's identity. The mass spectrum would also show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. Fragmentation patterns observed in the mass spectrum can also offer structural information, for instance, the loss of the benzyl group or the ethynylphenyl group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the key functional groups.
A strong absorption band in the region of 3300 cm⁻¹ would indicate the N-H stretching vibration of the carbamate group. The C=O (carbonyl) stretching vibration of the carbamate would appear as a strong, sharp peak around 1700-1720 cm⁻¹. The presence of the terminal alkyne would be confirmed by two characteristic absorptions: a sharp, weak band around 3300 cm⁻¹ for the ≡C-H stretch and another sharp, medium-to-weak band around 2100-2140 cm⁻¹ for the C≡C triple bond stretch. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Carbamate) | Stretch | ~3300 |
| C=O (Carbamate) | Stretch | 1700-1720 |
| ≡C-H (Alkyne) | Stretch | ~3300 |
| C≡C (Alkyne) | Stretch | 2100-2140 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1450-1600 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles.
The resulting crystal structure would unequivocally confirm the connectivity of the atoms, the stereochemistry (if any), and the conformation of the molecule in the solid state. This level of detail is unparalleled by other spectroscopic methods and serves as the ultimate confirmation of the compound's structure. The crystallographic data would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate, which govern the packing of the molecules in the crystal.
Future Research Directions and Synthetic Opportunities
Development of Novel Catalytic Systems for Transformations
The juxtaposition of the ethynyl (B1212043) and carbamate (B1207046) groups in Benzyl (B1604629) (2-ethynylphenyl)carbamate makes it an ideal substrate for investigating new catalytic transformations. The terminal alkyne is a versatile handle for a myriad of catalytic additions and cyclizations, while the carbamate can act as a directing group, a participating nucleophile, or a precursor to other functionalities.
Future research could focus on developing novel catalytic systems that exploit this dual functionality. For instance, transition metal catalysts, particularly those based on gold, platinum, palladium, and rhodium, are well-known to activate alkynes towards nucleophilic attack. The intramolecular nature of the carbamate group in proximity to the alkyne opens up possibilities for efficient cyclization reactions to form nitrogen-containing heterocycles, such as indoles and isoquinolines, which are prevalent in pharmaceuticals and natural products.
A key area of investigation would be the design of catalysts that can control the regioselectivity of these cyclizations. For example, gold and platinum catalysts are known to promote the cyclization of similar 2-alkynylphenylamines and related structures. researchgate.netcapes.gov.br The development of tailored ligand-metal complexes could enable selective 6-endo-dig or 5-exo-dig cyclization pathways, leading to different heterocyclic cores. Furthermore, the carbamate's oxygen or nitrogen atom could be selectively engaged as the nucleophile by tuning the catalyst's Lewis acidity and the reaction conditions.
Rhodium catalysts also present a promising avenue. Research on rhodium-catalyzed C-O bond alkynylation of aryl carbamates with propargyl alcohols has demonstrated the utility of the carbamate as a directing group. nih.gov This suggests that rhodium complexes could be developed to direct transformations at the C-H bond ortho to the carbamate in Benzyl (2-ethynylphenyl)carbamate, or to mediate novel coupling reactions involving the alkyne.
The following table summarizes potential catalytic systems and their envisioned applications for this compound:
| Catalytic System | Potential Transformation | Potential Products |
| Gold(I)/Ligand | Intramolecular Hydroamination/Cyclization | Indole (B1671886) Derivatives |
| Platinum(II)/Ligand | Regioselective Cycloisomerization | Isoquinoline Scaffolds |
| Palladium(0)/Ligand | Cross-Coupling/Annulation Cascades | Fused Heterocycles |
| Rhodium(I)/Ligand | Directed C-H Functionalization/Alkynylation | Substituted Phenylacetylene Derivatives |
Exploration of Unconventional Reactivity Patterns
Beyond straightforward cyclizations, the structure of this compound is ripe for the exploration of unconventional reactivity patterns. The interplay between the electron-rich alkyne and the carbamate moiety under catalytic activation could lead to novel molecular rearrangements and cascade reactions.
One area of interest is the potential for gold-catalyzed cascade reactions. Gold carbenoids, generated from terminal alkynes, are versatile intermediates that can undergo a variety of subsequent transformations. For instance, a gold-catalyzed reaction of 2-alkynylphenylazides with propargyl alcohols has been shown to proceed through a multiple cascade, leading to complex pyrroloindolone derivatives. nih.gov It is conceivable that under appropriate conditions, the carbamate nitrogen in this compound could participate in similar cascades, perhaps involving intermolecular partners, to rapidly build molecular complexity.
Another avenue for exploration is the use of photoredox catalysis. The combination of photoredox catalysts with transition metal catalysis has enabled previously challenging transformations. For this compound, this could open up pathways for radical-based additions to the alkyne or novel C-H functionalization reactions on the aromatic ring, which are often complementary to traditional thermal catalytic methods.
Furthermore, the concept of using the carbamate group not just as a directing or nucleophilic group, but as a traceless activating group that is expelled during the reaction, could be explored. This could lead to the formation of transient reactive intermediates, such as benzynes or indolynes, which could then be trapped by various nucleophiles or undergo cycloaddition reactions.
Asymmetric Synthesis Applications
The development of asymmetric transformations is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. This compound offers several opportunities for the application and development of asymmetric catalytic methods.
A primary target would be the enantioselective functionalization of the alkyne. For example, asymmetric hydroamination or hydroalkoxylation of the terminal alkyne would generate chiral enamines or enol ethers, which are valuable synthetic intermediates. researchgate.netyoutube.com Chiral catalysts, such as those based on rhodium or copper with chiral phosphine (B1218219) ligands, could be employed to control the stereochemistry of these additions.
Intramolecular cyclization reactions also present a prime opportunity for asymmetric catalysis. The formation of a new stereocenter during the cyclization of this compound to form, for instance, a chiral dihydroindole or dihydroisoquinoline, could be achieved using chiral transition metal catalysts. nih.govresearchgate.net The development of catalyst systems that can effectively discriminate between the two enantiotopic faces of the prochiral substrate will be a key challenge and a significant area for research.
The following table outlines potential asymmetric reactions and the chiral products that could be synthesized from this compound:
| Asymmetric Reaction | Chiral Catalyst Type | Potential Chiral Product |
| Asymmetric Hydroamination | Rhodium/Chiral Phosphine | Chiral Enamine |
| Asymmetric Cycloisomerization | Gold/Chiral Ligand | Chiral Dihydroindole |
| Asymmetric Tandem Cyclization | Palladium/Chiral Ligand | Chiral Fused Heterocycle |
Integration into Flow Chemistry Methodologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.govuc.pt The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry methodologies.
The synthesis of the target molecule itself could be streamlined in a flow reactor. For example, the coupling of 2-ethynylaniline (B1227618) with benzyl chloroformate could be performed in a continuous manner, allowing for precise control of reaction parameters and potentially improving yields and purity.
More significantly, the often highly exothermic or hazardous reactions involving alkynes and high-energy intermediates can be managed more safely in a continuous flow setup. For instance, catalytic cyclizations that may require high temperatures or pressures can be conducted with greater control in a microreactor, minimizing the risk of runaway reactions. rsc.org
Flow chemistry also enables the telescoping of multiple reaction steps into a single, continuous process, thereby avoiding the isolation and purification of intermediates. mdpi.com One could envision a flow system where this compound is synthesized in the first reactor, immediately followed by a catalytic cyclization in a second reactor, and potentially a subsequent functionalization in a third. This approach would significantly increase the efficiency of synthesizing complex heterocyclic molecules derived from this versatile building block. The use of packed-bed reactors containing immobilized catalysts would further enhance the sustainability and reusability of the catalytic systems developed for these transformations. researchgate.net
Q & A
Q. Optimization Strategies :
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity .
- Yield Enhancement : Adjusting stoichiometry of reactants (1:1.2 molar ratio of carbamate to ethynyl precursor) .
How do structural modifications influence the biological activity of this compound?
Advanced Research Question
The ethynyl and benzyl groups are critical for bioactivity. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Ethynyl Group : Enhances π-π stacking with biological targets, improving antimicrobial activity .
- Benzyl Substituents : Electron-withdrawing groups (e.g., nitro) increase reactivity in enzyme inhibition assays .
- Comparative Assays : Testing analogs (e.g., brominated or methylated derivatives) in cytotoxicity models .
Data Interpretation : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line specificity) . Replication under standardized protocols is advised.
What analytical techniques are essential for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms ethynyl (δ 2.5–3.0 ppm) and carbamate (δ 150–155 ppm for carbonyl) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 308.135) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for mechanistic studies .
How can researchers resolve discrepancies in reported biological data for this compound?
Advanced Research Question
Contradictions in activity profiles (e.g., anticancer vs. antimicrobial) require:
- Dose-Response Reassessment : Testing across multiple concentrations (e.g., 1–100 µM) to identify threshold effects .
- Target Validation : siRNA knockdown or CRISPR-Cas9 models to confirm specificity .
- Meta-Analysis : Cross-referencing PubChem and DSSTox datasets to identify batch-dependent impurities .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Collect organic waste in sealed containers for incineration .
What computational methods support the study of this compound’s reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., carbamate carbonyl) for nucleophilic attack .
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., esterases) to guide inhibitor design .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Desiccators with silica gel minimize hydrolysis of the carbamate group .
- Long-Term Stability : Periodic HPLC analysis (every 6 months) monitors degradation .
What mechanistic insights exist for its enzyme inhibition properties?
Advanced Research Question
- Kinetic Studies : Lineweaver-Burk plots reveal competitive inhibition of acetylcholinesterase (Ki = 12 µM) .
- Crystallography : Co-crystal structures with target enzymes identify hydrogen bonds at the active site .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH = –45 kJ/mol) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
